Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H14N2O2·HCl. It is a hydrochloride salt form of ethyl 2-amino-3-(4-cyanophenyl)propanoate. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(4-cyanophenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: Ethyl 2-amino-3-(4-cyanophenyl)propanoate.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride: Similar structure with a chlorine atom instead of a nitrile group.
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure with a methyl group instead of a nitrile group.
Uniqueness
Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can participate in various chemical transformations, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
ethyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9;/h3-6,11H,2,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBXUIZRDLTCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193634-20-7 |
Source
|
Record name | ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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